3-(4-Methylphenyl)-3-azaspiro[5.5]undecane-2,4-dione
Description
Properties
CAS No. |
62550-78-1 |
|---|---|
Molecular Formula |
C17H21NO2 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
3-(4-methylphenyl)-3-azaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C17H21NO2/c1-13-5-7-14(8-6-13)18-15(19)11-17(12-16(18)20)9-3-2-4-10-17/h5-8H,2-4,9-12H2,1H3 |
InChI Key |
JERZBZHESRFMJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC3(CCCCC3)CC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-3-azaspiro[5.5]undecane-2,4-dione typically involves the reaction of 4-methylphenylamine with a suitable spirocyclic precursor. One common method involves the use of 1,5-dioxaspiro[5.5]undecane-2,4-dione as the starting material. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)-3-azaspiro[5.5]undecane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3-(4-Methylphenyl)-3-azaspiro[5.5]undecane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-3-azaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Variations on the Spiro Core
The substituent at the nitrogen position significantly impacts molecular properties. Key derivatives include:
Key Observations :
- Electron-Donating Groups (e.g., methoxy in ) improve solubility but may reduce crystallinity compared to methyl groups.
- Halogenated Substituents (e.g., bromo in ) enhance molecular weight and receptor binding affinity, critical for TNF-α inhibition.
- Alkyl Chains (e.g., chlorobutyl in ) increase lipophilicity, favoring blood-brain barrier penetration.
Heteroatom Position in the Spiro System
The position of nitrogen in the spiro framework dictates biological activity:
Crystallographic and Conformational Analysis
- Parent Compound (3-Azaspiro[5.5]undecane-2,4-dione) : The cyclohexane ring adopts a chair conformation, while the piperidine ring exhibits an envelope conformation. Hydrogen-bonded dimers stabilize the crystal lattice .
- For example, 3-(2,4-Dichlorobenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione adopts a distorted boat conformation in the 1,3-dioxane ring, with puckering parameters (Q = 0.552 Å) indicating significant ring strain .
Biological Activity
The compound 3-(4-Methylphenyl)-3-azaspiro[5.5]undecane-2,4-dione , also known by its CAS number 64744-41-8, is a member of the azaspiro compound family, characterized by its unique spirocyclic structure that incorporates nitrogen heterocycles. This article delves into its biological activity, exploring its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 197.23 g/mol. The compound features a spirocyclic structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H15NO3 |
| Molecular Weight | 197.23 g/mol |
| CAS Number | 64744-41-8 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Research indicates that compounds within the azaspiro family exhibit various biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. The specific mechanisms of action for this compound are still under investigation, but preliminary studies suggest interactions with specific cellular pathways involved in inflammation and cell proliferation.
Pharmacological Studies
-
Anti-inflammatory Activity :
- A study demonstrated that derivatives of azaspiro compounds can inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential use in treating inflammatory diseases.
-
Anticancer Potential :
- In vitro assays have shown that azaspiro compounds can induce apoptosis in cancer cell lines, indicating a promising direction for cancer therapy.
-
Neuroprotective Effects :
- Some research has indicated that similar compounds may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress.
Case Studies
- Case Study A : A clinical trial involving azaspiro derivatives showed a significant reduction in pain scores in patients with chronic pain conditions after administration.
- Case Study B : In a laboratory setting, the compound was tested against various cancer cell lines, showing IC50 values indicating effective inhibition of cell growth.
Toxicity and Safety Profile
The safety profile of this compound is critical for its therapeutic application. Preliminary toxicity studies have indicated:
Table 2: Toxicological Data
| Toxicological Endpoint | Result |
|---|---|
| Acute Toxicity (oral) | Harmful |
| Skin Irritation | Causes irritation |
Q & A
Q. What are the key considerations in designing a synthesis protocol for 3-(4-Methylphenyl)-3-azaspiro[5.5]undecane-2,4-dione to ensure high yield and purity?
- Methodological Answer: The synthesis typically involves condensation reactions under controlled conditions. For example, analogous spiro compounds are synthesized by heating a mixture of 1,1-cyclohexanediacetic acid, acetic anhydride, and ammonium acetate at 433–443 K, followed by pH adjustment (to ~9) with ammonia and purification via methanol recrystallization . Key considerations include:
- Reagent stoichiometry: Excess acetic anhydride ensures complete cyclization.
- Temperature control: Prolonged heating at 433–443 K promotes ring closure.
- Purification: Sequential solvent extraction (e.g., water and dibutanol) and recrystallization minimize impurities.
Q. What analytical techniques are most effective for characterizing the molecular conformation of this compound?
- Methodological Answer:
- X-ray crystallography: Resolves chair (cyclohexane) and envelope (piperidine) conformations, with hydrogen-bonded R₂²(8) dimers stabilizing the crystal lattice .
- IR spectroscopy: Identifies carbonyl (C=O) and amine (N-H) functional groups.
- UV-Vis: Detects π→π* transitions in aromatic substituents (e.g., 4-methylphenyl group) .
Advanced Research Questions
Q. How can X-ray crystallography be optimized to resolve conformational ambiguities in spiro compounds like this compound?
- Methodological Answer:
- Software selection: Use SHELX programs (e.g., SHELXL for refinement) to handle high-resolution data and twinned crystals .
- Puckering parameters: Apply Cremer-Pople coordinates to quantify ring distortions (e.g., Q = 0.552 Å for cyclohexane chair conformation) .
- Data collection: Employ Bruker SMART CCD diffractometers with ω scans to maximize reflection completeness (>95%) .
Q. How do substituent variations on the aryl group influence the bioactivity of 3-azaspiro[5.5]undecane-2,4-dione derivatives?
- Methodological Answer:
- Electron-withdrawing groups (e.g., -Br, -NO₂): Enhance electrophilicity, improving interactions with biological targets like TNF-α or GABA receptors .
- Steric effects: Bulky substituents (e.g., 2,3,4-trimethoxybenzylidene) reduce binding affinity due to conformational strain .
- Pharmacophore hybridization: Hybrid derivatives (e.g., fused triazolo-thiadiazoles) show enhanced inhibitory potency via dual-target engagement .
Q. What strategies can be employed to address discrepancies in crystallographic data interpretation for spirocyclic compounds?
- Methodological Answer:
- Multi-model refinement: Compare SHELXL refinements with alternative software (e.g., CRYSTALS) to validate bond lengths and angles .
- Hydrogen-bond analysis: Use Mercury software to map intermolecular interactions (e.g., C-H⋯O) that may distort puckering parameters .
- Temperature factors: High B-factors in flexible regions (e.g., methylphenyl groups) suggest dynamic disorder; apply TLS models to improve accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
